1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a pyridine moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Introduction of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine, pyridine, and triazole derivatives. Examples could be:
- 1-(pyridin-2-yloxy)pyrrolidine
- 1-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(pyridin-2-yloxy)-1H-1,2,4-triazole
Uniqueness
1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could be leveraged in designing new molecules with desired characteristics.
Properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(8-18-10-14-9-16-18)17-6-4-11(7-17)20-12-3-1-2-5-15-12/h1-3,5,9-11H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNXTLDANNBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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